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Compound of Interest

Compound Name: 3-Chloro-4-ethoxybenzonitrile
CAS No.: 916596-02-6
Cat. No.: B1604653
Get Quote
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Technical Profile: 3-Chloro-4-ethoxybenzonitrile

CAS Number: 916596-02-6[1][2][3][4][5][6][7]

Executive Summary

3-Chloro-4-ethoxybenzonitrile (CAS: 916596-02-6) is a disubstituted benzene derivative
featuring a nitrile group, a chlorine atom, and an ethoxy ether linkage.[1][2][3][4][5][6][7][8] It
serves as a high-value scaffold in drug discovery, particularly in the synthesis of
phosphodiesterase inhibitors and oxadiazole-based therapeutics. Its structural rigidity,
combined with the lipophilic ethoxy tail, makes it an ideal pharmacophore for optimizing ligand-
protein binding interactions.

Chemical Identity & Structural Analysis[9][10][11]
[12]

The molecule consists of a benzene ring substituted at the 1, 3, and 4 positions. The nitrile
group (-CN) at position 1 acts as a strong electron-withdrawing group, activating the ring for
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further nucleophilic attacks or serving as a precursor for amines, amides, and heterocycles.
The chlorine at position 3 provides steric bulk and electronic modulation, while the ethoxy
group at position 4 acts as a hydrogen bond acceptor and lipophilic anchor.

Table 1: Physicochemical Identifiers

Property Value

CAS Number 916596-02-6

IUPAC Name 3-Chloro-4-ethoxybenzonitrile

Molecular Formula CoHsCINO

Molecular Weight 181.62 g/mol

SMILES CCOclc(Clce(C#N)ecl

InChl Key MNEOWBDGBJBREB-UHFFFAOYSA-N
Appearance White to off-white crystalline solid

Soluble in DMSO, DMF, Chloroform, Ethyl

Solubility
Acetate; Insoluble in Water

Synthetic Methodology

The most robust industrial and laboratory-scale synthesis involves the O-alkylation of 3-chloro-
4-hydroxybenzonitrile (CAS 2315-81-3). This Williamson ether synthesis variant utilizes a weak
base to deprotonate the phenol, followed by nucleophilic attack on an ethyl halide.

Experimental Protocol: O-Alkylation Route

Reagents:

e Precursor: 3-Chloro-4-hydroxybenzonitrile (1.0 eq)

o Alkylating Agent: lodoethane (1.2 eq) or Ethyl Bromide (1.5 eq)
o Base: Potassium Carbonate (

, 2.0 eq)
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e Solvent: N,N-Dimethylformamide (DMF) or Acetonitrile (

Step-by-Step Workflow:

» Solvation: Charge a reaction vessel with 3-Chloro-4-hydroxybenzonitrile and anhydrous DMF
(0.5 M concentration).

o Deprotonation: Add anhydrous potassium carbonate (

) in a single portion. Stir at room temperature for 15 minutes to facilitate phenoxide
formation.

o Alkylation: Dropwise add lodoethane (Etl) to the suspension.

o Reaction: Heat the mixture to 40-60°C and stir for 4—16 hours. Monitor progress via TLC
(Hexane:EtOAc 4:1) or LC-MS.[8]

e Quench & Workup: Pour the reaction mixture into ice-cold water (5x reaction volume). The
product typically precipitates.

o If solid forms: Filter, wash with water, and dry under vacuum.
o If oil forms: Extract with Ethyl Acetate (3x), wash organics with brine, dry over
, and concentrate.

 Purification: Recrystallization from Ethanol/Water or flash column chromatography (SiOz, 0-
10% EtOAc in Hexanes).

Visualization: Synthesis Pathway
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Figure 1: Williamson ether synthesis pathway for the production of 3-Chloro-4-
ethoxybenzonitrile via nucleophilic substitution.[9]

Spectroscopic Characterization

Validation of the molecular structure is performed using Nuclear Magnetic Resonance (NMR)
and Infrared (IR) spectroscopy.[10] The following data represents the standard signature for
high-purity material.

Proton NMR ( H NMR)
Solvent:

, 400 MHz
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Carbon NMR ( C NMR)

Solvent:

, 100 MHz

e Aromatic Carbons:

158.1 (C-0), 133.6, 132.4, 123.7, 118.1 (CN), 112.9, 104 .4.
e Aliphatic Carbons:

65.2 (

), 14.5 (

).
Infrared Spectroscopy (IR-ATR)

e 2229 cm~%: Nitrile (
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) stretch (Strong, diagnostic peak).[10]
e 1591 cm~*: Aromatic
stretch.

e 1262 cm~2: Aryl alkyl ether (

) stretch.

Applications in Drug Development

3-Chloro-4-ethoxybenzonitrile is a "privileged structure” in medicinal chemistry, often used as
a building block for:

o PDE-5 Inhibitors: The 3-chloro-4-alkoxy motif is structurally homologous to the core
pharmacophore found in Avanafil and related phosphodiesterase inhibitors used for erectile
dysfunction and pulmonary hypertension.

» Kinase Inhibitors: The nitrile group can be converted into heterocycles (e.g., oxadiazoles,
tetrazoles) or reduced to benzylamines, serving as hinge-binders in kinase inhibitor design.

o Agrochemicals: Used as an intermediate for herbicides requiring electron-deficient aromatic
rings to enhance metabolic stability.

Visualization: Functional Derivatization Logic
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Figure 2: Synthetic divergence from the nitrile scaffold to access diverse bioactive chemical
space.[3]

Safety & Handling (MSDS Summary)
Signal Word:WARNING
e Hazard Statements:

H302: Harmful if swallowed.

[e]

H315: Causes skin irritation.

o

[¢]

H319: Causes serious eye irritation.

[¢]

H335: May cause respiratory irritation.

e Handling: Manipulate in a fume hood. Wear nitrile gloves and safety goggles. Avoid dust
formation.

o Storage: Store in a cool, dry place. Keep container tightly closed.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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